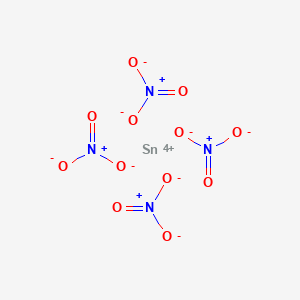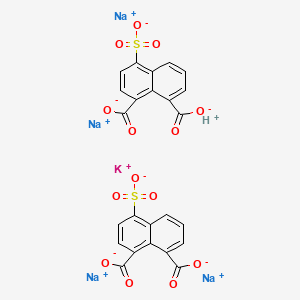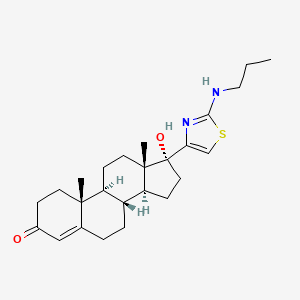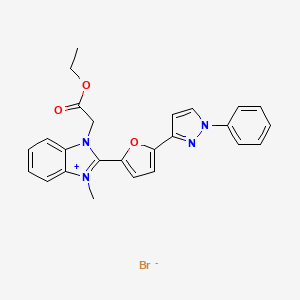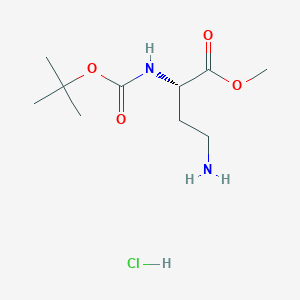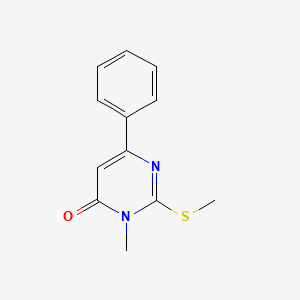
3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone is a heterocyclic compound that contains a pyrimidine ring substituted with methyl, methylthio, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-thio-4(3H)-pyrimidinone with phenyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidinone derivatives
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-2-benzothiazolinone hydrazone
- 3-methyl-2-benzothiazolinone
- 3-methyl-2-benzothiazolinone hydrochloride
Uniqueness
3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H12N2OS |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-14-11(15)8-10(13-12(14)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
PCZRLUJUGWVYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(N=C1SC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


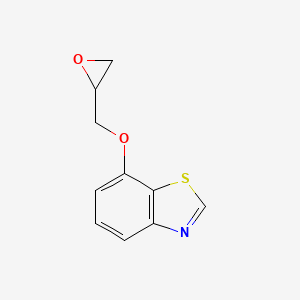


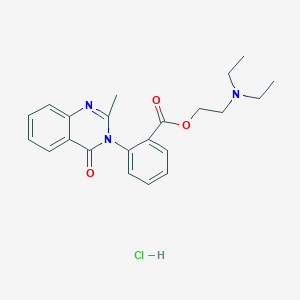
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)

![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
